2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl group substituted with two methyl groups and an ethenyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dimethylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran or toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Phenols or quinones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Biology: Used in the development of fluorescent probes and sensors for biological imaging.
Industry: Employed in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boronic ester and the coordination of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: The parent compound without the phenyl and ethenyl substitutions.
2,5-Dimethylphenylboronic acid: A related boronic acid with similar reactivity.
Uniqueness
2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the ethenyl group allows for additional functionalization, making it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C16H23BO2 |
---|---|
Molecular Weight |
258.2 g/mol |
IUPAC Name |
2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-12-7-8-13(2)14(11-12)9-10-17-18-15(3,4)16(5,6)19-17/h7-11H,1-6H3/b10-9+ |
InChI Key |
JWCWARPYVKGUAY-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=CC(=C2)C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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